molecular formula C17H19NO2 B14378096 1-(4-Methoxyphenoxy)-2,3,4,5-tetrahydro-1H-3-benzazepine CAS No. 89739-54-8

1-(4-Methoxyphenoxy)-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No.: B14378096
CAS No.: 89739-54-8
M. Wt: 269.34 g/mol
InChI Key: VOIFXRDZAJDFPB-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenoxy)-2,3,4,5-tetrahydro-1H-3-benzazepine is an organic compound that belongs to the class of benzazepines This compound is characterized by the presence of a methoxyphenoxy group attached to a tetrahydrobenzazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenoxy)-2,3,4,5-tetrahydro-1H-3-benzazepine typically involves the reaction of 4-methoxyphenol with a suitable benzazepine precursor under specific conditions. One common method involves the use of cesium carbonate and copper(I) chloride as catalysts in a solvent such as 1-methyl-2-pyrrolidinone (NMP). The reaction is carried out under reflux conditions with nitrogen atmosphere to ensure an inert environment .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenoxy)-2,3,4,5-tetrahydro-1H-3-benzazepine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of reduced benzazepine derivatives.

    Substitution: Formation of substituted benzazepine derivatives.

Scientific Research Applications

1-(4-Methoxyphenoxy)-2,3,4,5-tetrahydro-1H-3-benzazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenoxy)-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes involved in metabolic processes. Its effects are mediated through binding to these targets, leading to modulation of cellular activities and signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxyphenoxy)-2,3,4,5-tetrahydro-1H-3-benzazepine is unique due to its benzazepine core, which imparts specific chemical and biological properties

Properties

CAS No.

89739-54-8

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

5-(4-methoxyphenoxy)-2,3,4,5-tetrahydro-1H-3-benzazepine

InChI

InChI=1S/C17H19NO2/c1-19-14-6-8-15(9-7-14)20-17-12-18-11-10-13-4-2-3-5-16(13)17/h2-9,17-18H,10-12H2,1H3

InChI Key

VOIFXRDZAJDFPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2CNCCC3=CC=CC=C23

Origin of Product

United States

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